molecular formula C6H11BrO B1329855 2-(Bromomethyl)tetrahydro-2H-pyran CAS No. 34723-82-5

2-(Bromomethyl)tetrahydro-2H-pyran

Cat. No. B1329855
CAS RN: 34723-82-5
M. Wt: 179.05 g/mol
InChI Key: MHNWCBOXPOLLIB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)tetrahydro-2H-pyran is a chemical compound that serves as a versatile intermediate in the synthesis of various organic molecules. It is characterized by a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a bromomethyl group attached to it. This structure is pivotal in the field of organic synthesis due to its potential to undergo a variety of chemical transformations, leading to the creation of complex molecules with diverse biological and chemical properties.

Synthesis Analysis

The synthesis of derivatives of tetrahydro-2H-pyran can be achieved through different methods. For instance, a compound closely related to 2-(Bromomethyl)tetrahydro-2H-pyran, namely (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene in a four-step process that successfully avoided the formation of undesired ortho-products . Another approach for synthesizing tetrahydrobenzo[b]pyran derivatives involves a one-pot synthesis using hexadecyltrimethyl ammonium bromide as a catalyst in aqueous media, highlighting the trend towards environmentally friendly 'green synthesis' .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)tetrahydro-2H-pyran and its derivatives is crucial for their reactivity. The presence of the bromomethyl group makes these compounds suitable for further functionalization. For example, the enol triflate derivatives of tetrahydropyran-2-ones can undergo a Ni(0)-catalyzed substitution with LiBr to yield 6-bromo-3,4-dihydro-2H-pyrans, which can then be converted to 6-lithio-3,4-dihydro-2H-pyrans through halogen-metal exchange .

Chemical Reactions Analysis

The bromomethyl group in 2-(Bromomethyl)tetrahydro-2H-pyran is a reactive site that can participate in various chemical reactions. For instance, the synthesis of (E)-6-(bromomethylene)-tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one, a compound designed to probe the activity of calcium-independent phospholipase A2, involves a bromomethylene group that can potentially undergo covalent modification with the enzyme . Additionally, the oxidative transformation of 3-bromoenals, which are structurally related to 2-(Bromomethyl)tetrahydro-2H-pyran, can be controlled to proceed through different pathways under N-heterocyclic carbene catalysis, leading to the selective synthesis of 2H-pyran-2-ones or chiral dihydropyranones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)tetrahydro-2H-pyran derivatives are influenced by their molecular structure. The presence of the bromine atom contributes to the relatively high molecular weight and density compared to non-halogenated analogs. The tetrahydropyran ring provides the molecules with a degree of rigidity, which can affect their boiling and melting points. The chemical reactivity is largely determined by the functional groups present, with the bromomethyl group being particularly important for subsequent chemical transformations. The solubility of these compounds can vary depending on the substituents attached to the tetrahydropyran ring, which can also impact their overall reactivity and application in synthesis.

Scientific Research Applications

Synthesis of Complex Organic Compounds

2-(Bromomethyl)tetrahydro-2H-pyran is employed in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, a compound developed through a multi-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene (Liu, Li, Lu, & Miao, 2008). This demonstrates its utility in complex synthesis routes.

Organic Synthesis and Chemical Reactions

The chemical serves as a key intermediate in various synthesis reactions. A study reported the synthesis of 4H-pyran-4-one derivatives, which have notable biological properties, using 2-bromomethyl-6-methyl-4H-pyran-4-one, a derivative of the target compound (Shahrisa, Tabrizi, & Ahsani, 2000).

Role in Pharmacological Studies

It has been used in the synthesis of specific activity tritium-labeled compounds, like (E)‐6‐(bromomethylene)‐tetrahydro‐3‐(1‐naphthalenyl)‐2H‐pyran‐2‐one, to study its effects on calcium-independent myocardial phospholipase A2 (Durley, Parnas, & Weiss, 1992).

Safety And Hazards

The compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

2-(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWCBOXPOLLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022286
Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)tetrahydro-2H-pyran

CAS RN

34723-82-5
Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 34723-82-5
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Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
AK Singh, M Kadarkaraisamy, M Mishra… - Inorganica Chimica …, 2001 - Elsevier
2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran (L 1 ) and 2-(2-{4-ethoxyphenyl}telluroethyl)-1,3-dioxane (L 2 ) have been synthesized by reacting in situ generated ArTe − Na + …
Number of citations: 15 www.sciencedirect.com
S Bali, AK Singh, JE Drake, MB Hursthouse… - Journal of organometallic …, 2006 - Elsevier
2-Thienyllithium (ThLi) reacts with elemental Te to give ThTeLi which on reaction with tetrahydrofurfurylchloride and 2-(bromomethyl)tetrahydro-2H-pyran at −78C results in L 1 and L 2 . …
Number of citations: 15 www.sciencedirect.com
R Batheja, AK Singh - Polyhedron, 1997 - Elsevier
The nucleophilic reaction of in situ generated [ArTe − ] with appropriate organic halides has been used to synthesize 2-(phenyltelluromethyl)-tetrahydro-2H-pyran (L 1 ) and 2-(2-{4-…
Number of citations: 22 www.sciencedirect.com
S Bali - 2005 - eprint.iitd.ac.in
Hybrid organotellurium ligands 242-(4-methoxyphenyltelluro) ethyl] thiophene (LI) and 1-(4-methoxyphenyltelluro)-243-(6-methy1-2-pyridyl) propoxy] ethane (L3) are synthesized by …
Number of citations: 2 eprint.iitd.ac.in
YH Kang, K Kim - Tetrahedron, 1999 - Elsevier
In order to see the effects of non-bonding electrons in oxygen atoms on the cleavage of a bond between N-1 of the benzotriazole moiety and the α-carbon atom bonded to N-1 by lithium …
Number of citations: 9 www.sciencedirect.com
JP Lang, H Kawaguchi, K Tatsumi - Journal of the Chemical Society …, 2002 - pubs.rsc.org
Reactions of [PPh4]2[WS4] in CH3CN with excess n-hexylbromide, 1,4-dichlorobutane, 2-(bromomethyl)tetrahydro-2H-pyran) (bmthp), and 2-(bromoethyl)-1,3-dioxane (bedo) followed …
Number of citations: 13 pubs.rsc.org
GA Molander, OA Argintaru, I Aron, SD Dreher - Organic letters, 2010 - ACS Publications
A method for the cross-coupling of alkyl electrophiles with various potassium aryl- and heteroaryltrifluoroborates has been developed. Nearly stoichiometric amounts of organoboron …
Number of citations: 63 pubs.acs.org
AK Singh, PK Raghavendra, G Singh… - Phosphorus, Sulfur, and …, 2005 - Taylor & Francis
The ligand chemistry of telluroethers, halotellurium ligands, and polytellurides has received good attention in the last decade. Tellurium-containing species have been used to design …
Number of citations: 21 www.tandfonline.com
LF Chen, J Mohtasham, GL Gard - Journal of fluorine chemistry, 1993 - Elsevier
The reaction of CF 2 CF 2 OS O 2 with heterocyclic haloalkanes in the presence of silverfluoride has been used to prepare two novel reactive polyfluorosulfonyl fluoride derivatives,ie …
Number of citations: 2 www.sciencedirect.com
DW Armstrong, W Li, AM Stalcup, HV Secor… - Analytica chimica …, 1990 - Elsevier
Liquid and amorphous solid pentyl derivatives of α-, β- and γ-cyclodextrin were evaluated as gas chromatographic (GC) chiral stationary phase coatings on fused-silica capillaries. The …
Number of citations: 82 www.sciencedirect.com

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